Ethyl 4,4-difluoro-5-hydroxypentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4,4-difluoro-5-hydroxypentanoate is an organic compound with the molecular formula C7H12F2O3 and a molecular weight of 182.17 g/mol . This compound is characterized by the presence of two fluorine atoms and a hydroxyl group on a pentanoate backbone, making it a valuable intermediate in various chemical syntheses .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4,4-difluoro-5-hydroxypentanoate typically involves the reaction of ethyl acetoacetate with a fluorinating agent under controlled conditions. One common method includes the use of diethylaminosulfur trifluoride (DAST) as the fluorinating agent . The reaction proceeds as follows:
- Ethyl acetoacetate is treated with DAST in an anhydrous solvent such as dichloromethane.
- The reaction mixture is stirred at a low temperature (0-5°C) to ensure controlled fluorination.
- The product is then purified using standard techniques such as distillation or recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control over reaction parameters, ensuring consistent product quality .
Chemical Reactions Analysis
Types of Reactions: Ethyl 4,4-difluoro-5-hydroxypentanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound using oxidizing agents such as pyridinium chlorochromate (PCC).
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: PCC in dichloromethane at room temperature.
Reduction: LiAlH4 in anhydrous ether at low temperatures.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products:
- Oxidation yields the corresponding carbonyl compound.
- Reduction yields the corresponding alcohol.
- Substitution reactions yield various substituted derivatives depending on the nucleophile used .
Scientific Research Applications
Ethyl 4,4-difluoro-5-hydroxypentanoate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 4,4-difluoro-5-hydroxypentanoate involves its interaction with molecular targets such as enzymes. The fluorine atoms enhance the compound’s binding affinity to active sites, making it an effective inhibitor. The hydroxyl group can form hydrogen bonds with amino acid residues, further stabilizing the enzyme-inhibitor complex .
Comparison with Similar Compounds
- Ethyl 4,4-difluoroacetoacetate
- Ethyl 5-hydroxy-4,4-difluoropentanoate
- Ethyl 4-fluoro-5-hydroxypentanoate
Comparison: Ethyl 4,4-difluoro-5-hydroxypentanoate stands out due to the presence of two fluorine atoms, which significantly influence its reactivity and binding properties. Compared to ethyl 4,4-difluoroacetoacetate, the hydroxyl group in this compound provides additional sites for hydrogen bonding, enhancing its potential as an enzyme inhibitor .
Properties
IUPAC Name |
ethyl 4,4-difluoro-5-hydroxypentanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12F2O3/c1-2-12-6(11)3-4-7(8,9)5-10/h10H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAURJAZOQMEKRP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(CO)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12F2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.